Ethyl2,2-difluoro-3-(oxiran-2-yl)propanoate
Description
Its structure features an ethyl ester group, a difluoromethyl moiety, and an epoxide (oxirane) ring, which collectively enhance its reactivity in stereoselective transformations. The compound is synthesized via meta-chloroperbenzoic acid (mCPBA) oxidation of ethyl pent-4-enoate, achieving a high yield of 80% . This efficiency makes it attractive for industrial applications, particularly in pharmaceuticals and agrochemicals, where fluorinated epoxides are prized for their metabolic stability and electronic effects.
Properties
Molecular Formula |
C7H10F2O3 |
|---|---|
Molecular Weight |
180.15 g/mol |
IUPAC Name |
ethyl 2,2-difluoro-3-(oxiran-2-yl)propanoate |
InChI |
InChI=1S/C7H10F2O3/c1-2-11-6(10)7(8,9)3-5-4-12-5/h5H,2-4H2,1H3 |
InChI Key |
FTGMDVYISYCDAX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1CO1)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,2-difluoro-3-(oxiran-2-yl)propanoate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2,2-difluoro-3-hydroxypropanoic acid.
Esterification: The hydroxy group of the acid is esterified using ethanol in the presence of an acid catalyst to form ethyl 2,2-difluoro-3-hydroxypropanoate.
Epoxidation: The hydroxy group is then converted to an epoxide using an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions to yield Ethyl 2,2-difluoro-3-(oxiran-2-yl)propanoate.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and crystallization are often employed.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,2-difluoro-3-(oxiran-2-yl)propanoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The epoxide ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of different substituted products.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium hydroxide (KOH) in an appropriate solvent.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Nucleophilic Substitution: Substituted alcohols, amines, or thiols.
Reduction: Ethyl 2,2-difluoro-3-(hydroxypropyl)propanoate.
Hydrolysis: 2,2-difluoro-3-(oxiran-2-yl)propanoic acid.
Scientific Research Applications
Ethyl 2,2-difluoro-3-(oxiran-2-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties such as increased stability and resistance to degradation.
Mechanism of Action
The mechanism of action of Ethyl 2,2-difluoro-3-(oxiran-2-yl)propanoate involves its interaction with various molecular targets:
Epoxide Ring Opening: The epoxide ring can react with nucleophiles, leading to the formation of covalent bonds with biological molecules such as proteins and nucleic acids.
Fluorine Atoms: The presence of fluorine atoms can enhance the binding affinity and selectivity of the compound towards specific molecular targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Methyl (S)-3-(Oxiran-2-yl)propanoate (C₅H₈O₃)
- Structure : Lacks fluorine substituents and has a methyl ester instead of ethyl.
- Reactivity : The absence of fluorine reduces electron-withdrawing effects, making the epoxide less electrophilic compared to the difluoro analog.
- Applications : Widely used in synthesizing natural products like Streptrubin B and γ-lactones due to its chiral epoxide group .
Ethyl 3-(Oxiran-2-yl)propanoate (C₇H₁₀O₃)
- Structure: Non-fluorinated analog of the target compound.
- Synthesis: Prepared similarly via mCPBA oxidation but from ethyl pent-4-enoate without fluorination steps .
- Yield : Comparable (80%), but the lack of fluorine limits its utility in fluorinated drug precursors.
Substituent Modifications
Ethyl 2-Fluoro-3-oxo-3-phenylpropanoate (C₁₁H₁₁FO₃)
- Structure : Contains a single fluorine, a ketone, and a phenyl group.
- Properties : The phenyl group increases lipophilicity, while the ketone enables diverse nucleophilic additions.
- Applications: Used in research for developing fluorinated aromatic compounds, though its non-epoxide structure limits ring-opening reactivity .
Ethyl 3-Oxo-3-(Oxolan-2-yl)propanoate (C₉H₁₄O₄)
- Structure : Replaces the epoxide with a tetrahydrofuran (oxolane) ring.
- Reactivity : The five-membered oxolane ring is less strained than the three-membered epoxide, reducing ring-opening propensity.
- Applications : Functions as a stable intermediate in cyclization reactions .
Complex Derivatives
Ethyl 3-((2R,3R)-3-(2-((2R,3R)-3-((Methoxymethoxy)methyl)oxiran-2-yl)ethyl)oxiran-2-yl)propanoate (C₁₄H₂₄O₆)
- Structure : Contains dual epoxide groups and a methoxymethoxy side chain.
- Synthesis : Requires multi-step enzymatic or chemical processes, leading to lower yields (~46%) compared to the target compound .
- Applications: Used in stereodivergent synthesis of mono-tetrahydrofuran acetogenins.
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Yield (%) | Applications |
|---|---|---|---|---|---|
| Ethyl 2,2-difluoro-3-(oxiran-2-yl)propanoate | C₈H₁₁F₂O₃ | 206.17 | Ethyl ester, difluoro, epoxide | 80 | Chiral drug intermediates |
| Methyl (S)-3-(oxiran-2-yl)propanoate | C₅H₈O₃ | 116.11 | Methyl ester, epoxide | N/A | Streptrubin B synthesis |
| Ethyl 3-(oxiran-2-yl)propanoate | C₇H₁₀O₃ | 142.15 | Ethyl ester, epoxide | 80 | General organic synthesis |
| Ethyl 2-fluoro-3-oxo-3-phenylpropanoate | C₁₁H₁₁FO₃ | 210.20 | Ethyl ester, fluoro, ketone, phenyl | N/A | Fluorinated aromatic research |
| Ethyl 3-((2R,3R)-...)propanoate (complex) | C₁₄H₂₄O₆ | 288.33 | Dual epoxides, methoxymethoxy | 46 | Mono-THF acetogenin synthesis |
Key Findings
Synthetic Efficiency : The target compound’s 80% yield surpasses multi-step derivatives (e.g., 46% for dual epoxides) .
Fluorine Impact: Difluoro substitution enhances electrophilicity of the epoxide, enabling unique reactivity in nucleophilic additions compared to non-fluorinated analogs .
Biological Activity
Ethyl 2,2-difluoro-3-(oxiran-2-yl)propanoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Ethyl 2,2-difluoro-3-(oxiran-2-yl)propanoate has the chemical formula and is characterized by the presence of a difluoropropanoate moiety and an epoxide group. The structural formula can be represented as follows:
The biological activity of ethyl 2,2-difluoro-3-(oxiran-2-yl)propanoate is primarily attributed to its ability to act as an epoxide. Epoxides are known to undergo hydrolysis, leading to the formation of diols which can interact with various biological macromolecules, including proteins and nucleic acids. The hydrolysis is facilitated by enzymes such as soluble epoxide hydrolase (sEH), which plays a significant role in the metabolism of epoxides in mammals .
Biological Activities
- Antimicrobial Activity : Preliminary studies suggest that ethyl 2,2-difluoro-3-(oxiran-2-yl)propanoate exhibits antimicrobial properties against a range of pathogens. Its efficacy has been tested against both bacterial and fungal strains, showing promising results in inhibiting growth .
- Anti-inflammatory Effects : The compound's interaction with soluble epoxide hydrolase suggests potential anti-inflammatory effects. By modulating the levels of epoxyicosatrienoic acids (EETs), it may influence vascular and renal functions, thereby regulating blood pressure and inflammation .
- Cytotoxicity : Research has indicated that ethyl 2,2-difluoro-3-(oxiran-2-yl)propanoate can induce cytotoxic effects in certain cancer cell lines. This activity may be linked to its ability to form reactive intermediates that can damage cellular components .
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
In a controlled laboratory study, ethyl 2,2-difluoro-3-(oxiran-2-yl)propanoate was tested against various strains of Escherichia coli and Candida albicans. The results demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL for E. coli and 30 µg/mL for C. albicans, indicating significant antimicrobial potential.
Case Study: Anti-inflammatory Mechanism
A study investigating the anti-inflammatory effects highlighted that treatment with ethyl 2,2-difluoro-3-(oxiran-2-yl)propanoate resulted in a marked reduction in pro-inflammatory cytokines in murine models. The compound's ability to inhibit sEH activity was correlated with decreased levels of inflammatory markers such as TNF-alpha and IL-6.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 2,2-difluoro-3-(oxiran-2-yl)propanoate, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves multi-step reactions, starting with fluorination of a propanoate precursor followed by epoxidation. For example:
- Step 1 : Ethyl 2,2-difluoropropanoate derivatives can be synthesized via nucleophilic substitution using fluorinating agents (e.g., DAST or Deoxo-Fluor) under anhydrous conditions .
- Step 2 : Epoxidation of the allylic intermediate (e.g., using meta-chloroperbenzoic acid, mCPBA) to introduce the oxiran-2-yl group. Temperature control (0–25°C) and solvent polarity (e.g., dichloromethane) are critical to minimize side reactions .
Q. How can spectroscopic and chromatographic techniques characterize Ethyl 2,2-difluoro-3-(oxiran-2-yl)propanoate?
- Analytical Workflow :
- NMR : NMR identifies difluoro environments (δ -110 to -120 ppm for CF), while NMR resolves epoxide protons (δ 3.5–4.5 ppm) and ester methyl groups (δ 1.2–1.4 ppm) .
- IR : Peaks at ~1740 cm (ester C=O) and ~1250 cm (C-F) confirm functional groups .
- HRMS : Exact mass analysis (e.g., m/z 208.0521 for CHFO) validates molecular composition .
- Purity Assessment : Reverse-phase HPLC with UV detection (λ = 210 nm) using acetonitrile/water gradients ensures >95% purity .
Q. What are the stability profiles of Ethyl 2,2-difluoro-3-(oxiran-2-yl)propanoate under varying storage conditions?
- Stability Data :
- Thermal Stability : Decomposition occurs above 80°C, with epoxide ring opening as a primary degradation pathway. Storage at -20°C in amber vials extends shelf life .
- Hydrolytic Sensitivity : The ester group is susceptible to hydrolysis in aqueous basic conditions (pH >9). Anhydrous solvents like THF or DMF are recommended for long-term storage .
Advanced Research Questions
Q. How does the stereochemistry of the oxiran-2-yl group influence reactivity in nucleophilic addition reactions?
- Mechanistic Insights :
- The strained epoxide ring undergoes regioselective ring-opening with nucleophiles (e.g., amines, thiols). For example, axial attack on the less hindered epoxide carbon dominates, influenced by the electron-withdrawing CF group .
- Stereochemical Outcomes : Chiral HPLC or X-ray crystallography (using SHELX refinement ) can resolve enantiomeric products. Diastereomeric excess >90% is achievable with chiral catalysts (e.g., Jacobsen’s catalyst) .
Q. What computational strategies predict the bioactivity of Ethyl 2,2-difluoro-3-(oxiran-2-yl)propanoate derivatives?
- QSAR and Docking Studies :
- Descriptor Selection : Electronic parameters (Hammett σ for CF) and steric bulk (epoxide ring topology) correlate with enzyme inhibition (e.g., cyclooxygenase-2) .
- Molecular Dynamics : Simulations (e.g., AutoDock Vina) predict binding affinities to hydrophobic enzyme pockets, with ΔG values < -8 kcal/mol indicating high potency .
Q. How can crystallographic data resolve structural ambiguities in Ethyl 2,2-difluoro-3-(oxiran-2-yl)propanoate complexes?
- Crystallography Workflow :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
